![molecular formula C17H19NO3S2 B5059505 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5059505.png)

2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

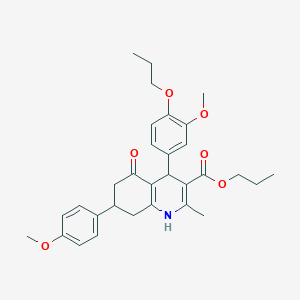

The synthesis of thiazolidine derivatives often involves cyclization reactions and the incorporation of specific functional groups to achieve the desired molecular architecture. The synthetic approach can vary based on the substituents and the targeted chemical and physical properties of the final product. For instance, the synthesis of related thiazolidine derivatives has been reported through reactions involving condensation and cyclization steps, which could be analogous to methods used for synthesizing 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine (Muche, Simon; Müller, Matthias M.; Hołyńska, M., 2018).

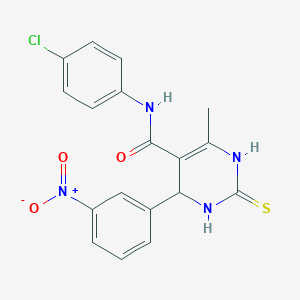

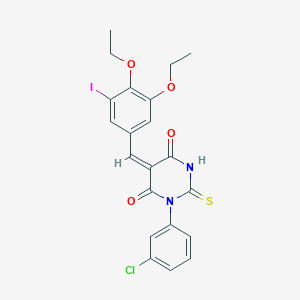

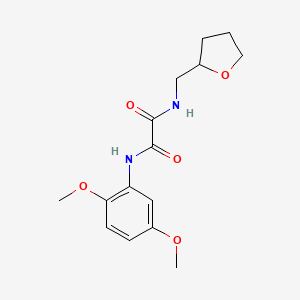

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by X-ray diffraction methods, providing insights into their crystalline forms and spatial arrangement. These analyses reveal the non-planarity of such molecules and the presence of intermolecular interactions that contribute to their stability. For example, studies have shown that thiazolidine derivatives crystallize in specific systems, exhibiting intermolecular hydrogen bonding and other interactions that influence their molecular conformation and stability (Yahiaoui, S., et al., 2019).

Chemical Reactions and Properties

Thiazolidine derivatives participate in a variety of chemical reactions, including photo-oxidation and cycloaddition reactions. These reactions can lead to the formation of novel compounds with unique structural features and potential biological activities. For instance, photo-oxidation of thiazolidine derivatives has been employed to achieve direct hydroxylation, resulting in compounds with specific stereochemical configurations (Takata, T., et al., 1985).

Physical Properties Analysis

The physical properties of thiazolidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and intermolecular interactions within the crystal lattice. For example, the crystal structure determination provides information about the cell parameters, space group, and molecular conformation, which are essential for understanding the material's physical characteristics (Doreswamy, S., et al., 2009).

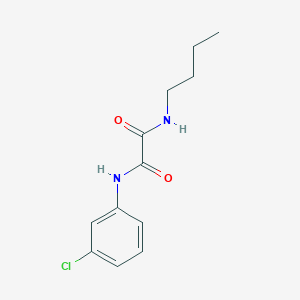

Chemical Properties Analysis

The chemical properties of thiazolidine derivatives, including reactivity, stability, and interaction with other molecules, are determined by their functional groups and molecular structure. These properties are critical for exploring their potential applications in various fields, such as medicinal chemistry and materials science. For instance, the presence of electron-donating and electron-withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets (Siddiqui, N., et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit antifungal activity against aspergillus niger

Mode of Action

It has been suggested that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This could potentially disrupt normal cell function, leading to cell death.

Biochemical Pathways

It has been suggested that it may affect energy metabolism . The compound could potentially interfere with the tricarboxylic acid cycle, a key metabolic pathway responsible for the production of ATP, the energy currency of the cell .

Result of Action

It has been suggested that the compound exhibits antifungal activity by inducing oxidative stress . This could lead to the production of reactive oxygen species, which can damage cellular components and lead to cell death.

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-13-3-9-16(10-4-13)23(19,20)18-11-12-22-17(18)14-5-7-15(21-2)8-6-14/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQDBYMCNWRYGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5059430.png)

![2-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5059444.png)

![5-[(3-isoxazolylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5059478.png)

![4-(3,4-dimethylphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5059484.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5059485.png)

![(2,3-difluorobenzyl){[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5059492.png)

![[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]formamide](/img/structure/B5059500.png)

![1-(2-chloro-4-fluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5059512.png)